1-(4-Bromopyridin-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromopyridin-3-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3 It consists of a piperazine ring substituted with a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromopyridin-3-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-chloropyridine with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromopyridin-3-yl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazines.
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
1-(4-Bromopyridin-3-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-3-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at various receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-3-yl)piperazine
- 1-(3-Bromopyridin-2-yl)piperazine
- 1-(2-Bromopyridin-3-yl)piperazine
Uniqueness
1-(4-Bromopyridin-3-yl)piperazine is unique due to the position of the bromine atom on the pyridine ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
Molecular Formula |
C9H12BrN3 |
---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
1-(4-bromopyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12BrN3/c10-8-1-2-12-7-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
InChI Key |
AOCUEFARROYYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.